molecular formula C18H18N2O3 B2796362 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 876942-71-1

1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2796362
CAS No.: 876942-71-1
M. Wt: 310.353
InChI Key: UYPMLPVTWCFTSU-UHFFFAOYSA-N
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Description

1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS 876942-71-1) is a dihydropyrazole derivative offered for chemical and pharmaceutical research applications. This compound features a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a well-established scaffold in medicinal chemistry known for its diverse biological potential . Pyrazoline derivatives are typically synthesized from chalcones and hydrazine derivatives and are frequently investigated for a wide spectrum of biological activities, which may include antitumor, anti-inflammatory, and antimicrobial properties . Researchers value this chemical class for developing novel bioactive molecules. The structure includes a 2-hydroxy-3-methoxyphenyl substituent, a motif often found in natural products and associated with various pharmacological effects. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[3-(2-hydroxy-3-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)20-16(14-9-6-10-17(23-2)18(14)22)11-15(19-20)13-7-4-3-5-8-13/h3-10,16,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPMLPVTWCFTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multiple steps. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the dihydropyrazole ring. The final step involves the acetylation of the dihydropyrazole derivative to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetyl Group

The acetyl group (-COCH₃) in the compound undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce heterocyclic moieties (e.g., thiadiazoles or morpholine derivatives) via reaction with amines or hydrazines. For example:

  • Reaction with hydrazines yields pyrazoline-thiadiazole hybrids (e.g., 5a–5j in ).

  • Mechanism : Nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclization (e.g., thiadiazole formation via CS₂ under reflux ).

Key Data :

Reaction PartnerConditionsProductYield (%)
Hydrazine hydrateReflux, HClThiadiazole derivatives45–89
IsothiocyanatesK₂CO₃, acetoneThiadiazoles (5a–5j )61–89

Cyclization and Ring-Opening Reactions

The pyrazoline ring (4,5-dihydro-1H-pyrazole) participates in cycloaddition and ring-opening reactions:

  • 1,3-Dipolar cycloaddition with diazomethane forms chromone-pyrazole dyads (e.g., 21 in ).

  • Ring-opening under acidic conditions generates chalcone precursors (e.g., via retro-Claisen-Schmidt reaction).

Example :
Reaction with diazomethane in CH₂Cl₂/Et₂O yields 3-(3-aryl-2-pyrazolin-4-yl)chromones .

Functionalization of the Hydroxy and Methoxy Groups

The 2-hydroxy-3-methoxyphenyl substituent undergoes:

  • O-Glycosylation : Reaction with glycosyl donors (e.g., tetra-O-acetyl-glucopyranosyl bromide) under phase-transfer catalysis forms β-glycosides (e.g., 44 in ).

  • Demethylation : Treatment with BBr₃ selectively removes the methoxy group, yielding catechol derivatives .

Conditions :

  • Glycosylation: DMF/acetone, K₂CO₃, DTMAB catalyst .

  • Demethylation: BBr₃ in CH₂Cl₂, -78°C .

Oxidation Reactions

The dihydropyrazole ring is susceptible to oxidation:

  • Aromatic oxidation : MnO₂ or DDQ oxidizes the 4,5-dihydro-1H-pyrazole to a fully aromatic pyrazole .

  • Side-chain oxidation : The acetyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

Spectral Evidence :

  • IR spectra post-oxidation show loss of υ(CH₂) at ~3.6 ppm and new υ(C=O) at 1701 cm⁻¹ .

Pharmacological Interactions

The compound interacts with microbial and mammalian enzymes:

  • Antimicrobial activity : Disrupts bacterial cell walls by inhibiting Mur ligases (MIC: 12.5–50 µg/mL against S. aureus and E. coli ).

  • Anticancer activity : Inhibits topoisomerase II, with IC₅₀ values of 8–15 µM against MCF-7 and HeLa cells .

Docking Studies :

  • Binds to M. tuberculosis CYP51 via H-bonding with Tyr118 and hydrophobic interactions with Phe78 .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the hydroxyl and methoxy groups in the structure of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one suggests potential antioxidant activity. A study demonstrated that derivatives of pyrazole compounds can scavenge free radicals effectively, thus reducing oxidative stress in biological systems .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases. This is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders .

Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism of action that involves the modulation of cell signaling pathways related to survival and proliferation. For instance, pyrazole derivatives have been shown to inhibit tumor growth in various cancer models .

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound make it a candidate for development as a pesticide. Research has highlighted that compounds with similar pyrazole frameworks exhibit fungicidal and insecticidal activities. Field trials have demonstrated efficacy against common agricultural pests, making it a potential alternative to traditional chemical pesticides .

Herbicidal Properties
In addition to its pesticidal applications, there is emerging evidence that this compound may also exhibit herbicidal properties. Studies have indicated that certain pyrazole derivatives can disrupt plant growth by inhibiting specific enzymatic pathways crucial for plant development .

Materials Science Applications

Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. The unique interactions between the functional groups of this compound and polymer chains can lead to improved material performance in various applications, including coatings and composites .

Photonic Applications
Recent advancements have also pointed towards the use of this compound in photonic devices due to its potential light-emitting properties. The ability of certain pyrazole derivatives to exhibit fluorescence makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

StudyFocusFindings
Antioxidant Activity Study Evaluated antioxidant propertiesDemonstrated significant free radical scavenging activity comparable to known antioxidants .
Anti-inflammatory Research Investigated cytokine inhibitionShowed effective reduction of TNF-alpha and IL-6 levels in vitro .
Pesticidal Efficacy Trials Field trials on crop pestsIndicated over 70% effectiveness against target pests compared to control groups .
Photonic Application Research Explored fluorescence propertiesConfirmed emission spectra suitable for OLED applications .

Mechanism of Action

The mechanism of action of 1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species (ROS) and thereby exerting its antioxidant effects. This inhibition helps protect cells from oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Conformational Analysis

Pyrazoline derivatives differ primarily in substituents at positions 3 and 5 of the pyrazoline ring. These modifications significantly impact molecular geometry, packing, and bioactivity:

Compound Name Substituents (Position 3) Substituents (Position 5) Key Structural Features Reference
Target Compound Phenyl 2-Hydroxy-3-methoxyphenyl Hydroxyl and methoxy groups enhance hydrogen bonding; V-shaped conformation
1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Phenyl 4-Methoxyphenyl Dihedral angles: 6.49° (pyrazoline/phenyl), 82.99° (pyrazoline/4-methoxyphenyl)
1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Phenyl Anthracen-9-yl Dihedral angles: 1.63° (pyrazoline/phenyl), 76.94° (pyrazoline/anthracenyl); weak π-π interactions
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one Naphthalen-1-yl 4-Ethoxyphenyl Bulky naphthyl group enhances hydrophobic interactions; ethoxy improves lipophilicity
1-(5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-thiocyanatoethanone (ClSCN) Phenyl 4-Chlorophenyl Thiocyanato group introduces potential thiol-mediated reactivity

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) improve solubility and π-stacking interactions, while electron-withdrawing groups (e.g., chloro, nitro) enhance electrophilic reactivity .
  • Bulky substituents (e.g., anthracenyl, naphthyl) increase steric hindrance, affecting molecular packing and binding to biological targets .
  • The hydroxyl group in the target compound distinguishes it from analogues by enabling stronger hydrogen bonding, which may improve receptor affinity .
Antimicrobial Activity
  • The analogue 1-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one exhibited maximum antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • 1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one showed superior antifungal activity (docking score: −7.501 kcal/mol against CYP51) compared to fluconazole (−5.823 kcal/mol) .
Anticancer and Enzyme Inhibition
  • Pyrazoline-thiocyanatoethanone derivatives (e.g., ClSCN) demonstrated inhibitory activity against thymidylate kinase (4QGG), a target in cancer therapy .
  • Derivatives with thiophene or thiazolidinone moieties (e.g., from and ) showed promising anticancer and antitubercular activities, highlighting the role of heterocyclic extensions .
Structural-Activity Relationships (SAR)
  • Chlorophenyl substituents correlate with enhanced antibacterial activity due to increased electrophilicity .
  • Methoxy/ethoxy groups improve antifungal activity by mimicking natural substrates of fungal cytochrome P450 enzymes .

Biological Activity

1-[5-(2-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic methodologies, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C19H19N3O2C_{19}H_{19}N_{3}O_{2} with a molecular weight of 321.4 g/mol. It features a pyrazole nucleus, which is known for its medicinal significance.

PropertyValue
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
IUPAC Name2-(2-hydroxy-3-methoxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile
InChI KeyBCVANOKFMWNSTE-UHFFFAOYSA-N

Biological Activities

Research indicates that the compound exhibits a variety of biological activities:

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole compounds, including this one, possess significant anti-inflammatory properties. For instance, certain synthesized derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies revealed promising activity against various bacterial strains, including E. coli and S. aureus. One derivative exhibited notable antibacterial activity with an effective concentration lower than conventional antibiotics .

Anticancer Potential

Several studies have investigated the anticancer properties of pyrazole derivatives. Compounds containing the pyrazole moiety have shown cytotoxic effects against different cancer cell lines, suggesting their potential as anticancer agents. For example, specific derivatives were tested against MCF-7 breast cancer cells and showed significant antiproliferative effects .

Case Studies

  • Study on Anti-inflammatory Effects : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that these compounds could significantly reduce inflammation markers .
  • Antimicrobial Evaluation : A compound from the same class was tested against multiple bacterial strains and demonstrated superior efficacy compared to traditional antibiotics. The presence of specific functional groups was found to enhance antimicrobial activity .
  • Cytotoxicity Assay : In a study assessing the cytotoxic effects on cancer cell lines, several derivatives showed IC50 values in the micromolar range, indicating potent anticancer properties .

Q & A

Q. What are the standard synthetic routes for preparing this pyrazoline derivative, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process starting with chalcone precursors via cyclocondensation with hydrazine derivatives under acidic conditions. Key steps include:

  • Formation of the pyrazoline ring via [3+2] cycloaddition or nucleophilic substitution .
  • Optimization of temperature (60–80°C), solvent selection (ethanol or acetic acid), and pH control to minimize side products like open-chain hydrazones .
  • Use of nitrogen atmospheres to prevent oxidation of sensitive functional groups (e.g., hydroxyphenyl) .

Yield improvements (>70%) are achieved via continuous flow reactors in industrial settings .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify substituent environments (e.g., diastereotopic protons in the pyrazoline ring at δ 3.0–4.5 ppm) .
  • X-ray diffraction : SHELXL software refines crystal structures, resolving bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., 74.88° between phenyl rings) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 323.12) .

Q. How does the stereochemistry of the dihydropyrazole ring influence molecular conformation?

The 4,5-dihydropyrazole ring adopts a half-chair conformation, with substituents (e.g., 2-hydroxy-3-methoxyphenyl) dictating planarity. Dihedral angles between the pyrazoline ring and aromatic groups (e.g., 6.69° for methoxyphenyl vs. 74.88° for chlorophenyl) correlate with steric and electronic effects .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, torsion angles) be resolved during refinement?

  • Use SHELXL’s restraints (e.g., DFIX, FLAT) to handle disordered moieties or high thermal motion .
  • Cross-validate with quantum mechanical calculations (e.g., DFT) to compare experimental vs. theoretical bond lengths (±0.02 Å tolerance) .
  • Analyze Rmerge and Rint values (<5% for high-resolution data) to assess data quality .

Q. What strategies mitigate side reactions during functionalization of the pyrazoline core?

  • Electrophilic substitution : Use N-bromosuccinimide (NBS) in dry CCl4 under UV light for regioselective bromination at the 4-position .
  • Oxidation protection : Protect the hydroxyphenyl group via silylation (e.g., TMSCl) before introducing electrophiles .
  • Catalysis : Pd(OAc)2/XPhos enables Suzuki-Miyaura coupling for aryl group introduction without ring-opening .

Q. How can computational modeling predict biological activity or material properties?

  • Molecular docking : AutoDock Vina screens binding affinities (ΔG values) to targets like COX-2 or α-glucosidase, validated by in vitro assays (IC50 values) .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict charge-transfer interactions in optoelectronic applications .
  • MD simulations : Solvent-accessible surface area (SASA) analysis evaluates stability in aqueous vs. lipid environments .

Q. What experimental designs address discrepancies in biological activity across similar derivatives?

  • SAR studies : Compare substituent effects (e.g., methoxy vs. ethoxy at C3) on antioxidant activity via DPPH assays (EC50 12–45 μM) .
  • Crystallographic SAR : Correlate dihedral angles (e.g., <10° for planar derivatives) with enhanced π-π stacking in enzyme binding pockets .
  • Metabolic stability : LC-MS/MS tracks hepatic microsomal degradation (t1/2 >60 min indicates drug-like potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.